molecular formula C9H11N5 B8455809 N-(Cyclopropylmethyl)adenine CAS No. 16347-22-1

N-(Cyclopropylmethyl)adenine

Cat. No. B8455809
CAS RN: 16347-22-1
M. Wt: 189.22 g/mol
InChI Key: NCNOODOWUJWZPD-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)adenine is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Cyclopropylmethyl)adenine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Cyclopropylmethyl)adenine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

16347-22-1

Product Name

N-(Cyclopropylmethyl)adenine

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

N-(cyclopropylmethyl)-7H-purin-6-amine

InChI

InChI=1S/C9H11N5/c1-2-6(1)3-10-8-7-9(12-4-11-7)14-5-13-8/h4-6H,1-3H2,(H2,10,11,12,13,14)

InChI Key

NCNOODOWUJWZPD-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=NC=NC3=C2NC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-(Cyclopropylmethylamino)purine was prepared by nucleophilic displacement of the chlorine group on 6-chloropurine (Sigma Chemicals. St. Louis, Mo.) by the amino group on cyclopropylmethylamine (Karl Industries, Aurora, Ohio). 6-(Cyclopropylmethylamino)purine (2.64 mmol, 0.50 g) was dissolved in 5 mL of dimethylformamide with heating. After cooling to room temperature 3'-deoxythymidine (3.98 mmol, 0.90 g) (Horwitz J. P. et al., J. Org. Chem. 31, 205 (1966)) was added along with 30 mL of 10 mM potassium phosphate buffer with a pH of 6.8 containing 0.04% potassium azide. Purified thymidine phosphorylase (10,000 I.U.) and purine nucleoside phosphorylase (20,000 I. U.) (Krenitsky T. A. et al., Biochemistry 20, 3615, 1981 and U.S. Pat. No. 4,381,4440 absorbed onto 10 mL DEAE cellulose (Whatman) were added, and the suspension was stirred at 35° C. After 8 hours the reaction was filtered, and the filtrate was applied to a series of coupled columns. The initial column contained AG1-X 2 resin (OH form), 2.5×10 cm, while the second column contained Amberlite XAD-2 resin, 2.5×20 cm. After sample application, the columns were washed with 500 mL water and the product was eluted with methanol. The product was then flash chromatographed on a silica gel column, 5×20 cm, with a mixture of chloroform:methanol (9:1, v/v). Solvent was removed in vacuo and the product gum was transferred in acetone to a vial. Lyophilization yielded 0.588 g of 6-(cyclopropylmethylamino)-9-((2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furyl)-9H-purine, that analysed for 0.15 water and 0.15 acetone.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
purine nucleoside
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

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